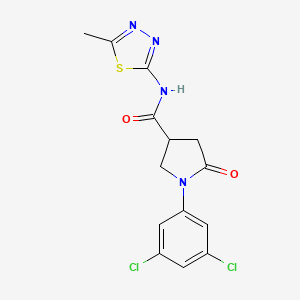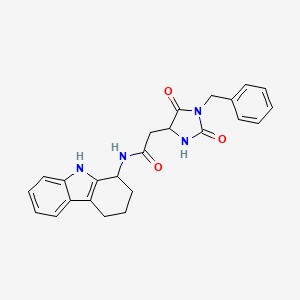![molecular formula C17H19N3O2S B10990494 N-(5-methyl-1,3-thiazol-2-yl)-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10990494.png)
N-(5-methyl-1,3-thiazol-2-yl)-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride.
Formation of the Thiazole Derivative: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The indole and thiazole derivatives are coupled through an etherification reaction using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-[(1-ETHYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to the presence of the isopropyl group, which may enhance its biological activity and selectivity compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(1-propan-2-ylindol-4-yl)oxyacetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)20-8-7-13-14(20)5-4-6-15(13)22-10-16(21)19-17-18-9-12(3)23-17/h4-9,11H,10H2,1-3H3,(H,18,19,21) |
InChI Key |
JDPTYADIUUWSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=CC3=C2C=CN3C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B10990413.png)
![2-(1H-benzimidazol-2-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]piperidine-1-carboxamide](/img/structure/B10990424.png)
![1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B10990428.png)

methanone](/img/structure/B10990435.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B10990437.png)
![ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10990438.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10990441.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)propanamide](/img/structure/B10990446.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990451.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10990454.png)
![Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10990468.png)
![N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10990471.png)

